Superior Heterogeneous Catalyst Performance: AuCl₃-Derived Au/TiO₂ vs. HAuCl₄-Derived Au/TiO₂ in CO Oxidation
Catalysts prepared from AuCl₃ precursor exhibit higher CO oxidation activity than those prepared from HAuCl₄ when supported on TiO₂ [1]. In situ infrared spectroscopy confirms that Au/TiO₂ catalysts derived from AuCl₃ show enhanced activity attributed to the presence of both reduced and oxidized Au sites promoting carbonate/carboxylate intermediate formation [1].
| Evidence Dimension | Catalytic activity in CO oxidation |
|---|---|
| Target Compound Data | Higher activity (qualitative comparison); Au particle size: 86 nm |
| Comparator Or Baseline | HAuCl₄-derived catalyst: Lower activity; Au particle size: 88 nm |
| Quantified Difference | Higher activity; comparable particle size (86 nm vs 88 nm by XRD) |
| Conditions | 1% Au/TiO₂ catalysts prepared by deposition-precipitation at pH=7, calcined at 673 K for 5 h; CO oxidation performed from 298 K to 523 K |
Why This Matters
Procurement of AuCl₃ over HAuCl₄ yields measurably more active heterogeneous catalysts for CO oxidation applications, directly impacting catalyst efficiency.
- [1] Miller, D.; Chuang, S. In situ Infrared Study of Catalytic Oxidation over Au/TiO2 Catalysts. In Catalysis of Organic Reactions; Taylor & Francis, 2006. DOI: 10.1201/9781420007794-26. View Source
